molecular formula C13H18FN B7791600 [1-(4-Fluorophenyl)cyclohexyl]methanamine

[1-(4-Fluorophenyl)cyclohexyl]methanamine

Cat. No. B7791600
M. Wt: 207.29 g/mol
InChI Key: VPDDMTHLPLVCMM-UHFFFAOYSA-N
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Description

[1-(4-Fluorophenyl)cyclohexyl]methanamine is a useful research compound. Its molecular formula is C13H18FN and its molecular weight is 207.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality [1-(4-Fluorophenyl)cyclohexyl]methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1-(4-Fluorophenyl)cyclohexyl]methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Novel Aryloxyethyl Derivatives of Methanamine as Biased Agonists of Serotonin 5-HT1A Receptors : A study developed novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives as "biased agonists" of serotonin 5-HT1A receptors. One compound, in particular, showed promising antidepressant-like activity in rat models, suggesting potential therapeutic applications in depression treatment (Sniecikowska et al., 2019).

  • Synthesis of Methanamine Derivative for Analytical Applications : A different study focused on the synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine for spectroscopic characterization, indicating its potential for various chemical and analytical applications (Shimoga et al., 2018).

  • Pharmacological and Analytical Uses in Medicine : Research on flunarizine, a drug used to treat migraines, identified degradation products of similar compounds, including variations of methanamines, demonstrating the importance of these compounds in pharmaceutical analysis and drug stability studies (El-Sherbiny et al., 2005).

  • Synthesis and Application in Organic Chemistry : There are studies focused on the synthesis and chemical properties of different methanamine derivatives, such as 1-(2-phenoxyphenyl)methanamines for reuptake inhibition and its potential application in mental health treatments (Whitlock et al., 2008).

  • Applications in Transfer Hydrogenation Reactions : Methanamine derivatives have also been used in forming N-heterocyclic ruthenium(II) complexes for efficient transfer hydrogenation reactions, indicating applications in catalysis and chemical synthesis (Karabuğa et al., 2015).

  • Identification in Psychoactive Substances : One study identified and characterized three psychoactive arylcyclohexylamines as "research chemicals" obtained from online retailers, highlighting the importance of analytical chemistry in identifying and controlling potentially harmful substances (De Paoli et al., 2013).

properties

IUPAC Name

[1-(4-fluorophenyl)cyclohexyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FN/c14-12-6-4-11(5-7-12)13(10-15)8-2-1-3-9-13/h4-7H,1-3,8-10,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPDDMTHLPLVCMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CN)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(4-Fluorophenyl)cyclohexyl]methanamine

CAS RN

771583-24-5
Record name 1-(4-Fluorophenyl)cyclohexanemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=771583-24-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods

Procedure details

The title compound was synthesized from 1-(4-fluorophenyl)-cyclohexane-carboxylic acid and ammonia using General Procedure G, followed by General Procedure E in 99% yield as a clear oil. LCMS Rt=6.76 min, m/z=208 (M+1). 1H NMR (CDCl3, δ): 7.24 (ddd, J=3.2, 5.4, 12.2 Hz, 2H), 7.00 (t, J=8.8 Hz, 2H), 2.67 (s, 2H), 2.1 (m, 2H), 1.6-1.2 (m, 8H), 0.79(bs, 2H). 13C NMR (CDCl3, δ, mult): 162.1(0), 159.7(0), 140.3(0), 128.7(1), 128.6(1), 115.1(1), 114.9(1), 54.8(2), 43.2(0), 33.8(2), 26.6(2), 22.1(2).
Quantity
0 (± 1) mol
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Reaction Step One
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Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.